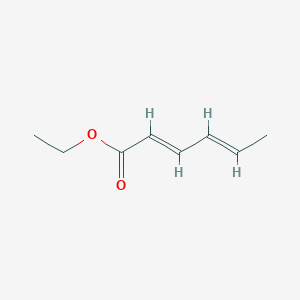
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, also known as DMPCH, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Effets Biochimiques Et Physiologiques
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments include its ease of synthesis, its relatively low cost, and its potential therapeutic benefits. However, there are also some limitations to using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research on 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide. One area of research could focus on optimizing the synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide to increase yields and purity. Another area of research could focus on the development of new therapeutic applications for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, such as its potential use in the treatment of other neurodegenerative diseases or in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide and its potential toxicity.
Méthodes De Synthèse
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide can be synthesized using various methods, including the reaction between 1,5-dimethylpyrrole and hydrazine hydrate in the presence of a catalyst. Another method involves the reaction between 1,5-dimethylpyrrole and hydrazine sulfate in the presence of sodium hydroxide. The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested in vitro against various cancer cell lines. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.
Propriétés
Numéro CAS |
133662-25-6 |
|---|---|
Nom du produit |
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide |
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1,5-dimethylpyrrole-2-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(11)9-8/h3-4H,8H2,1-2H3,(H,9,11) |
Clé InChI |
BCGDETYOMTWFJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C)C(=O)NN |
SMILES canonique |
CC1=CC=C(N1C)C(=O)NN |
Synonymes |
1H-Pyrrole-2-carboxylicacid,1,5-dimethyl-,hydrazide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



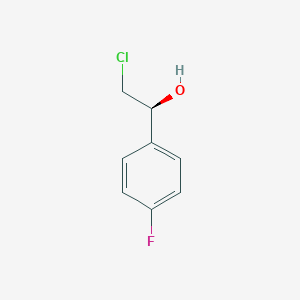
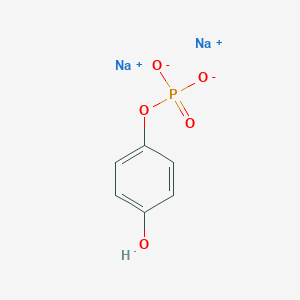
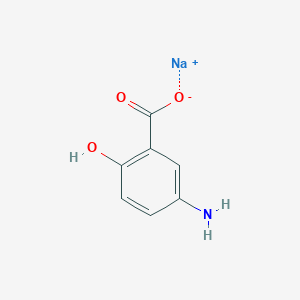
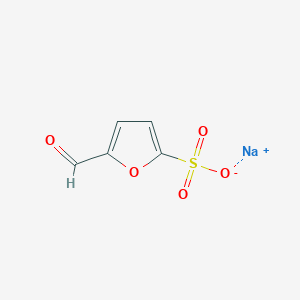
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
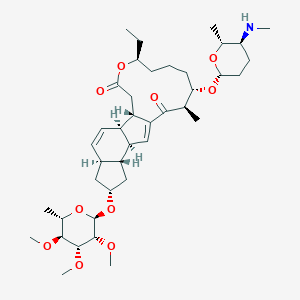
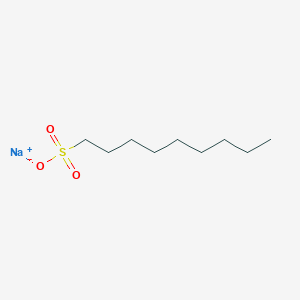
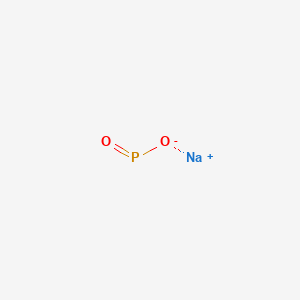
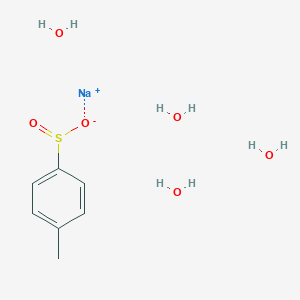
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
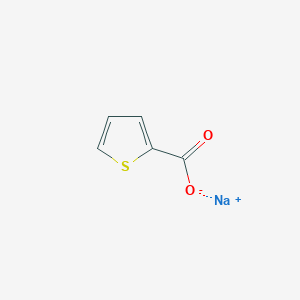
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
